Propranolol

Beta-blocker selectivity Receptor pharmacology Cardiovascular research

Propranolol (CAS 525-66-6) is the irreplaceable non-selective β-blocker standard. Its β1/β2 selectivity ratio of 0.68, membrane-stabilizing activity, and brain-to-blood ratio of 17:1 (170× atenolol) cannot be replicated by cardioselective or hydrophilic alternatives. Essential for CNS research, β2AR inverse agonism studies, and LQT2 models where atenolol is contraindicated. Procure the validated reference to eliminate substitution-driven variability.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 525-66-6
Cat. No. B1214883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropranolol
CAS525-66-6
SynonymsAnaprilin
Anapriline
Avlocardyl
AY 20694
AY-20694
AY20694
Betadren
Dexpropranolol
Dociton
Hydrochloride, Propranolol
Inderal
Obsidan
Obzidan
Propanolol
Propranolol
Propranolol Hydrochloride
Rexigen
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
InChIInChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3
InChIKeyAQHHHDLHHXJYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0617 mg/L at 25 °C

Propranolol (CAS 525-66-6): Procurement-Grade Non-Selective Beta-Adrenergic Antagonist for Research and Industrial Applications


Propranolol (CAS 525-66-6) is a racemic mixture of two enantiomers, with the S(-)-enantiomer exhibiting approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer [1]. It is a non-selective beta-adrenergic antagonist that competitively inhibits both β1- and β2-adrenergic receptors [2]. As a lipophilic compound with a logP value of approximately 2.967, propranolol readily crosses the blood-brain barrier and undergoes extensive hepatic first-pass metabolism, resulting in oral bioavailability of approximately 30% [3]. Propranolol is the prototypical first-generation beta-blocker and serves as a reference standard for comparator studies across the beta-blocker class [4].

Why Beta-Blocker Class Substitution Fails: Quantifiable Differentiation of Propranolol (CAS 525-66-6) from Cardioselective and Hydrophilic Analogs


Propranolol (CAS 525-66-6) cannot be substituted with cardioselective beta-blockers (e.g., atenolol, metoprolol, bisoprolol) or hydrophilic agents (e.g., nadolol, atenolol) without altering experimental outcomes or therapeutic endpoints. Substitution introduces uncontrolled variables across at least six quantifiable dimensions: receptor subtype selectivity ratio, membrane-stabilizing activity, blood-brain barrier penetration, pharmacokinetic variability, inverse agonist efficacy, and genotype-specific clinical outcomes [1]. For instance, propranolol exhibits a β1/β2 selectivity ratio of 0.68, confirming non-selective blockade, whereas atenolol and metoprolol display ratios of 4.3 and 2.3, respectively, conferring relative β1-selectivity [2]. Similarly, propranolol achieves a brain-to-blood concentration ratio of 17:1, while hydrophilic atenolol attains only 0.1:1, fundamentally altering central nervous system exposure [3]. These quantifiable differences preclude direct interchangeability without revalidation of experimental models or clinical protocols [4].

Propranolol (CAS 525-66-6): Quantitative Evidence Guide for Scientific Selection and Procurement


Non-Selective β1/β2 Adrenergic Receptor Blockade: Propranolol Exhibits a β1/β2 Selectivity Ratio of 0.68, Contrasting with β1-Selective Comparators

Propranolol demonstrates non-selective blockade of both β1- and β2-adrenergic receptors with a β1/β2 selectivity ratio of 0.68, indicating slightly greater potency at β2 receptors [1]. In direct head-to-head comparison, atenolol exhibits a β1/β2 selectivity ratio of 4.3, metoprolol 2.3, and landiolol 255, confirming their relative β1-selectivity [1]. An intraindividual crossover study in 16 healthy volunteers assessing β1/β2-splitting established propranolol as the reference baseline (selectivity = 1.0), against which bisoprolol (12.2 ± 1.1), metoprolol (9.0 ± 0.9), and acebutolol (6.2 ± 0.6) demonstrated significantly higher β1-selectivity (p < 0.01) [2].

Beta-blocker selectivity Receptor pharmacology Cardiovascular research

Membrane-Stabilizing Activity: Propranolol Exhibits Quinidine-Like Electrophysiological Effects Absent in β1-Selective Agents Atenolol and Metoprolol

Propranolol possesses membrane-stabilizing activity (MSA), a quinidine-like local anesthetic effect on cardiac action potentials, which is absent in β1-selective agents such as atenolol and metoprolol [1]. In anesthetized dogs, propranolol isomers at concentrations of 0.03–0.85 μM produced concentration-dependent increases in atrionodal conduction time, an effect not observed with atenolol (300 μM) or nadolol (300 μM) [2]. D-Propranolol, which has minimal β-blocking activity but retains MSA, produced inhibitory effects comparable to DL-propranolol in cellular assays, confirming that MSA is independent of β-adrenergic antagonism [3].

Membrane-stabilizing activity Electrophysiology Antiarrhythmic research

Lipophilicity and CNS Penetration: Propranolol Achieves a Brain-to-Blood Ratio of 17:1, 170-Fold Higher Than Hydrophilic Atenolol (0.1:1)

Propranolol is a highly lipophilic beta-blocker with a measured logP of 2.967, enabling extensive blood-brain barrier penetration [1]. In direct comparative measurements, propranolol achieves a brain-to-blood concentration ratio of 17:1, whereas the hydrophilic beta-blocker atenolol attains a ratio of only 0.1:1, representing a 170-fold difference in central nervous system exposure [2]. Metoprolol, another lipophilic agent, exhibits a brain-to-blood ratio of 14:1 [2]. The octanol/water partition coefficient (distribution coefficient) for propranolol is 5.93, compared to <0.02 for atenolol and 0.066 for nadolol [3].

Blood-brain barrier penetration CNS exposure Lipophilicity

Pharmacokinetic Variability: Propranolol Exhibits 20-Fold Inter-Individual Peak Plasma Concentration Variation, Contrasting with 3–4-Fold Variation for Hydrophilic Atenolol

Propranolol demonstrates high inter-individual pharmacokinetic variability due to extensive hepatic first-pass metabolism, with oral bioavailability of approximately 30% and peak plasma concentrations varying up to 20-fold among individuals receiving the same dose [1]. In contrast, the hydrophilic beta-blocker atenolol, which undergoes minimal hepatic metabolism and is primarily renally excreted, exhibits only 3–4-fold variation in peak blood levels [2]. Propranolol's elimination half-life ranges from 2–5 hours, compared to 14–24 hours for nadolol and 6–9 hours for atenolol [3].

Pharmacokinetics Inter-individual variability Hepatic metabolism

Inverse Agonist Efficacy: Propranolol Ranks Second Only to Timolol in Inverse Agonist Activity at the β2-Adrenergic Receptor

Propranolol functions as an inverse agonist at the β2-adrenergic receptor, actively reducing basal cAMP production in the absence of agonist. In Sf9 cell membranes expressing human β2-adrenergic receptors, the maximal level of inhibition (inverse efficacy) was ranked as: timolol ≥ propranolol > alprenolol ≥ pindolol > labetalol > dichloroisoproterenol [1]. The neutral antagonist pindolol, which lacks inverse agonist activity, inhibited the negative chronotropic effects of ICI-118,551, whereas the inverse agonists propranolol, alprenolol, and timolol produced negative chronotropic effects independent of agonist presence [2].

Inverse agonism Constitutive receptor activity β2-adrenergic receptor

Genotype-Specific Efficacy in Long QT Syndrome: Propranolol Receives Class IIa Recommendation for LQT2, Whereas Atenolol Is Not Recommended Due to Poor Efficacy or Potential Harm

In genotype-stratified analysis of beta-blocker efficacy for Long QT Syndrome (LQTS), propranolol (80–120 mg/day) received a Class IIa recommendation for LQT2 patients based on moderate-quality evidence, whereas atenolol was classified as 'Not recommended' due to poor efficacy or potentially harmful effects [1]. Nadolol (20–40 mg/day) received a Class I recommendation for LQT2 based on large-sample evidence with optimal risk–benefit ratio [1]. Although the four beta-blockers (propranolol, nadolol, metoprolol, atenolol) are equally effective in reducing first cardiac events in LQTS overall, their efficacy differs significantly by genotype [2].

Long QT Syndrome Genotype-guided therapy LQT2

Propranolol (CAS 525-66-6): Evidence-Backed Research and Industrial Application Scenarios


Preclinical Cardiovascular Research Requiring Non-Selective β-Blockade with Membrane-Stabilizing Activity

Propranolol is the preferred beta-blocker for isolated heart preparations, Langendorff models, and in vivo arrhythmia studies where both non-selective β-adrenergic antagonism (β1/β2 selectivity ratio 0.68 [1]) and membrane-stabilizing activity are required. The compound produces concentration-dependent increases in atrionodal conduction time at 0.03–0.85 μM [2], an effect absent in atenolol and metoprolol at 300 μM. This dual mechanism enables investigation of combined β-blockade and Class I antiarrhythmic effects that β1-selective agents cannot recapitulate.

CNS-Focused Neuropharmacology and Behavioral Studies

With a brain-to-blood concentration ratio of 17:1—170-fold higher than atenolol (0.1:1) [3]—propranolol is essential for research models investigating central beta-adrenergic mechanisms in anxiety, fear conditioning, migraine pathophysiology, essential tremor, and stress-related disorders. Hydrophilic alternatives (atenolol, nadolol) achieve negligible brain penetration and are unsuitable for CNS-targeted experiments. Propranolol's high lipophilicity (logP 2.967 [4]) ensures reliable CNS exposure and reproducible central pharmacological effects.

Inverse Agonism Studies at β2-Adrenergic Receptors

Propranolol serves as a high-efficacy inverse agonist standard for constitutive β2-adrenergic receptor signaling studies, ranking second only to timolol in maximal inverse efficacy [5]. In membrane preparations expressing human β2AR, propranolol produces robust, concentration-dependent inhibition of basal cAMP production, whereas pindolol (a neutral antagonist) exhibits no inverse agonist activity. Researchers investigating ligand-independent receptor signaling or developing biased ligands should select propranolol as the prototypical inverse agonist in the beta-blocker class.

Long QT Syndrome Genotype-Stratified Research (LQT2-Specific Models)

For LQT2-focused preclinical or clinical research, propranolol (80–120 mg/day) is a genotype-appropriate beta-blocker based on Class IIa recommendation and moderate-quality evidence [6]. Atenolol is explicitly not recommended for LQT2 due to poor efficacy or potential harm. Studies evaluating beta-blocker efficacy in LQT2 patient-derived induced pluripotent stem cell cardiomyocytes or transgenic LQT2 animal models should employ propranolol rather than atenolol to maintain translational relevance and avoid introducing known genotype-specific inefficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propranolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.